molecular formula C12H16BrNO B377431 N-(2-bromophenyl)hexanamide

N-(2-bromophenyl)hexanamide

Cat. No.: B377431
M. Wt: 270.17g/mol
InChI Key: NPQAEVKITSHHQT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)hexanamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. The structure features a hexanamide chain linked to a 2-bromophenyl ring, making it a potential intermediate for constructing more complex molecules. The bromine atom at the ortho position is a reactive handle that can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for carbon-carbon bond formation in drug discovery and materials science . This amide functionality can also serve as a key building block in the design and synthesis of compound libraries for biological screening. Researchers may investigate its potential as a precursor in the development of pharmacologically active molecules, given that similar bromoaryl compounds are explored for their interactions with biological systems. As with all such specialized compounds, this compound is provided for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17g/mol

IUPAC Name

N-(2-bromophenyl)hexanamide

InChI

InChI=1S/C12H16BrNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,2-4,9H2,1H3,(H,14,15)

InChI Key

NPQAEVKITSHHQT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=CC=C1Br

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(2-bromophenyl)hexanamide has been investigated for its potential therapeutic properties, particularly in drug development for various diseases.

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
  • Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting the potential of brominated anilides in cancer therapy .
  • Neuroprotective Effects : Research indicates that this compound may inhibit the production of β-amyloid peptides, which are linked to Alzheimer’s disease. This suggests a potential role in neurodegenerative disease treatment .

Biological Research

The compound's interactions with biological systems make it a valuable tool for studying various biochemical pathways.

  • Enzyme Modulation : this compound can modulate enzyme activities through specific binding interactions. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors.
  • Antimicrobial Properties : Similar compounds have been shown to inhibit bacterial quorum sensing mechanisms, which are vital for bacterial communication and virulence. This suggests that this compound may also possess antimicrobial activity .

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells; potential for drug development
NeuroprotectiveInhibits β-amyloid peptide production; implications for Alzheimer's
Enzyme InteractionModulates enzyme activity through specific binding
AntimicrobialPotential inhibition of bacterial quorum sensing mechanisms

Case Studies and Research Findings

  • Anticancer Mechanisms :
    • A study on brominated anilides revealed their ability to inhibit tumor growth by inducing apoptosis via mitochondrial pathways. Such findings underscore the relevance of this compound in oncology research.
  • Neurodegenerative Disease Models :
    • In vitro studies have shown that compounds similar to this compound can reduce β-amyloid production, suggesting their utility in developing therapies for Alzheimer’s disease.
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which can be beneficial for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Applications Reference
N-(2-bromo-4-methylphenyl)-2-ethylhexanamide (BU10023) 2-bromo, 4-methylphenyl; ethylhexanamide chain C₁₅H₂₂BrNO 312.25 Higher lipophilicity due to ethylhexanamide chain; potential solubility challenges
N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide 2-bromophenyl; furan-methylamino acetamide C₁₄H₁₄BrN₂O₂ 337.18 Hybrid structure with furan; possible enhanced bioactivity via heterocyclic interactions
N-{2-fluoro-5-nitrophenyl}hexanamide 2-fluoro, 5-nitrophenyl; hexanamide C₁₂H₁₅FN₂O₃ 254.26 Electron-withdrawing groups (F, NO₂) increase stability; reduced nucleophilicity
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide 3-bromoacetylaminophenyl; hexanamide C₁₄H₁₉BrN₂O₂ 327.22 Reactive bromoacetyl group; potential for further functionalization
Key Observations:
  • Amide Chain Length : The hexanamide chain balances lipophilicity and solubility. Ethylhexanamide derivatives (e.g., BU10023) exhibit higher hydrophobicity, which may hinder aqueous solubility .
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in N-{2-fluoro-5-nitrophenyl}hexanamide) stabilize the aromatic ring but reduce nucleophilic reactivity compared to bromine .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-bromophenyl)hexanamide?

  • Methodological Answer: Synthesis typically involves coupling 2-bromoaniline with hexanoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Monitoring by TLC or HPLC is recommended to track reaction progress.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the bromophenyl group (δ 7.2–7.6 ppm) and hexanamide chain (δ 1.2–2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 269.03) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for understanding solid-state stability .

Q. How can researchers assess the thermal stability of this compound?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. For example, analogs like N-(2-bromophenyl)acetamide show stability up to 180°C, with decomposition pathways linked to bromide elimination .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

  • Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:
  • Comparative Bioassays : Test compounds in parallel using standardized protocols (e.g., MIC assays for antimicrobial activity) .
  • HPLC-Purity Correlation : Ensure >98% purity via reverse-phase HPLC; impurities >0.5% can skew results .
  • Structural Confirmation : Use X-ray or DFT calculations to rule out isomerization or degradation .

Q. What role does the bromine atom play in the reactivity of this compound?

  • Methodological Answer: The bromine atom acts as a directing group in electrophilic substitution (e.g., Suzuki coupling) and facilitates halogen-bonding in crystal lattices. For example, bromine in N-(2-bromophenyl)acetamide derivatives enhances binding to kinase targets via hydrophobic interactions . To study this, perform substitution reactions (e.g., Pd-catalyzed cross-coupling) and compare kinetics with non-brominated analogs .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodological Answer: Degradation studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) reveal:
  • Hydrolysis : Amide bond cleavage at acidic pH, forming 2-bromoaniline and hexanoic acid.
  • Photodegradation : UV exposure (λ = 254 nm) induces debromination, detected via LC-MS .
  • Stabilization Strategies : Use lyophilization or antioxidants (e.g., BHT) to extend shelf life .

Q. How can computational modeling guide the design of this compound analogs with improved target affinity?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like COX-2 or kinase domains. For instance, analogs with extended alkyl chains show higher hydrophobic pocket occupancy .
  • QSAR Studies : Correlate substituent effects (e.g., chain length, halogen position) with bioactivity using ML models (e.g., Random Forest) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of bromine on reactivity .

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